5-amino-6-(D-ribitylamino)uracil

Catalog No.
S593906
CAS No.
17014-74-3
M.F
C9H16N4O6
M. Wt
276.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-6-(D-ribitylamino)uracil

CAS Number

17014-74-3

Product Name

5-amino-6-(D-ribitylamino)uracil

IUPAC Name

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione

Molecular Formula

C9H16N4O6

Molecular Weight

276.25 g/mol

InChI

InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1

InChI Key

XKQZIXVJVUPORE-RPDRRWSUSA-N

SMILES

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Synonyms

5-amino-2,6-dioxo-4-ribitylaminopyrimidine, 5-amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione, 5-ARPD, A-4-RAP

Canonical SMILES

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N

Biosynthesis Precursor:

5-A-RU is a crucial intermediate in the bacterial synthesis of riboflavin, also known as vitamin B2 [, ]. It is formed by the enzyme lumazine synthase from 5-amino-6-carboxyuracil (5-ACU) through a complex series of reactions involving several other enzymes []. 5-A-RU then undergoes further modifications to eventually be converted into riboflavin [].

Mucosal-associated invariant T (MAIT) cell activation:

Recent research suggests that 5-A-RU can play a role in the activation of MAIT cells, a type of immune cell important for antibacterial defense []. However, 5-A-RU itself doesn't directly activate MAIT cells. Instead, it reacts non-enzymatically with small molecules like dihydroxyacetone, methylglyoxal, or glyoxal to form potent MAIT-activating antigens []. This discovery potentially provides insights into the immune system's response to various metabolic byproducts.

5-amino-6-(D-ribitylamino)uracil is a pyrimidine derivative characterized by the presence of an amino group at the 5-position and a D-ribitylamino group at the 6-position. Its chemical formula is C₉H₁₆N₄O₆, and it is classified as an aminouracil. This compound plays a crucial role as a metabolite in various biological processes, particularly in the metabolism of riboflavin (vitamin B2) in microorganisms, including Escherichia coli .

The primary function of 5-A-RU is as an intermediate in the riboflavin biosynthesis pathway. It acts as a precursor molecule that undergoes further modifications to form the final product, riboflavin.

Additionally, 5-A-RU's ability to activate MAIT cells suggests a potential role in the immune system, although the exact mechanism behind this activation is not fully understood [].

5-amino-6-(D-ribitylamino)uracil can undergo several chemical transformations:

  • Dephosphorylation: It is formed from 5-amino-6-(5'-phosphoribitylamino)uracil through dephosphorylation, catalyzed by specific phosphatases .
  • Reactivity with Carbonyl Compounds: The compound reacts non-enzymatically with various carbonyl compounds such as dihydroxyacetone and methylglyoxal, leading to the activation of mucosal-associated invariant T cells .

This compound is notably involved in riboflavin metabolism, acting as an intermediate in the biosynthetic pathway. Its biological significance extends to influencing immune responses, particularly through its interactions with mucosal-associated invariant T cells . Additionally, it has been studied for its potential roles in cellular signaling and metabolic regulation.

The synthesis of 5-amino-6-(D-ribitylamino)uracil typically involves a nucleophilic aromatic substitution reaction. A common method includes:

  • Starting Materials: Ribitylamine and 6-chloropyrimidine-2,4-dione are utilized.
  • Reaction Conditions: The reaction is conducted under controlled conditions to facilitate the substitution at the aromatic ring.
  • Purification: After the reaction, purification methods such as crystallization or chromatography are employed to isolate the desired product .

5-amino-6-(D-ribitylamino)uracil has several applications:

  • Biochemical Research: It serves as a key intermediate in studies related to riboflavin biosynthesis and metabolism.
  • Immunology: Due to its role in activating mucosal-associated invariant T cells, it is of interest in immunological research and potential therapeutic applications .
  • Metabolomics: The compound is analyzed within metabolomic studies to understand metabolic pathways in various organisms .

Research has indicated that 5-amino-6-(D-ribitylamino)uracil interacts with several biological molecules:

  • Mucosal-Associated Invariant T Cells: Its non-enzymatic reactions with carbonyl compounds enhance the activation of these immune cells, suggesting potential roles in immune modulation .
  • Enzymatic Pathways: The compound's involvement in enzymatic reactions related to riboflavin metabolism highlights its significance in cellular functions and energy production .

Several compounds share structural or functional similarities with 5-amino-6-(D-ribitylamino)uracil. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Amino-6-(5'-phospho-D-ribitylamino)uracilContains a phosphate groupPrecursor in riboflavin biosynthesis
Riboflavin (Vitamin B2)Contains isoalloxazine ringActive form of vitamin B2 essential for metabolism
5-Amino-6-hydroxymethyluracilHydroxymethyl group instead of ribitylDifferent metabolic pathways compared to ribityl form
5-Amino-2,4-dihydroxypyrimidineDihydroxy groups on pyrimidine ringDistinct from uracil derivatives

The uniqueness of 5-amino-6-(D-ribitylamino)uracil lies primarily in its specific D-ribitylamino substitution, which influences its biological activity and metabolic role significantly compared to other similar compounds.

XLogP3

-3.2

Wikipedia

5-amino-6-(D-ribitylamino)uracil

Dates

Modify: 2024-04-14

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